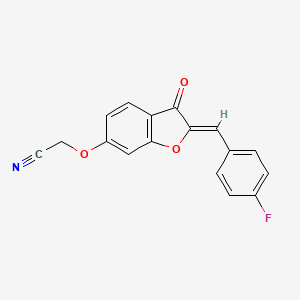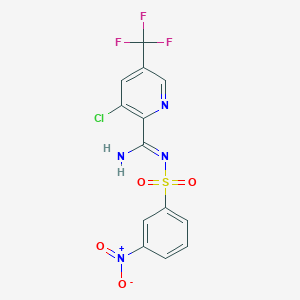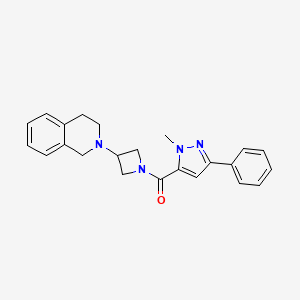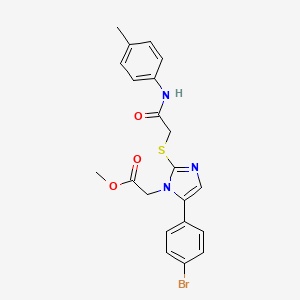![molecular formula C6H14ClNO3 B2797371 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride CAS No. 1485711-12-3](/img/structure/B2797371.png)
2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” is a chemical compound with the molecular formula C6H14ClNO3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” consists of a carboxylic acid group (-COOH), an amine group (-NH2), and a methoxyethyl group (-OCH2CH3) attached to a propane backbone . The molecular weight of the compound is 183.63 .Physical And Chemical Properties Analysis
“2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Aplicaciones Científicas De Investigación
Polymer Modification and Medical Applications
A study by Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through the condensation reaction with various amine compounds, including similar structures to 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride. These modified polymers demonstrated increased thermal stability and significant antibacterial and antifungal activities, suggesting potential use in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Antihypertensive Agent Synthesis
In the field of pharmaceuticals, Regla et al. (2008) reported on the chemoenzymatic synthesis of a potent antihypertensive agent, demonstrating an approach that differs from traditional methods by incorporating an enzymatic resolution. This highlights the compound's relevance in the synthesis of pharmaceuticals that require precise stereoselective approaches (I. Regla et al., 2008).
Corrosion Inhibition
Another application involves the synthesis of new diamine derivatives for corrosion inhibition in mild steel. Herrag et al. (2010) discovered that these derivatives, including structures akin to 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride, act as efficient inhibitors against steel corrosion in acidic environments, opening up potential applications in industrial maintenance (L. Herrag et al., 2010).
Schiff Bases as Corrosion Inhibitors
Gupta et al. (2016) investigated the corrosion inhibition properties of Schiff bases derived from amino acids on mild steel in acidic solutions. These studies indicate the versatility of amino compounds in creating effective corrosion inhibitors, potentially including derivatives of 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride (N. Gupta et al., 2016).
Mecanismo De Acción
Safety and Hazards
The safety data sheet (SDS) for “2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methoxyethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-5(6(8)9)7-3-4-10-2;/h5,7H,3-4H2,1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKAXNYJPUJCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2797291.png)

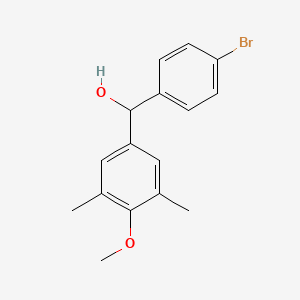
![2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2797294.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2797298.png)
![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2797300.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2797301.png)
![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)
